For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Properties of Thiomandelic Acid
Introduction
Thiomandelic acid, also known by its IUPAC name 2-phenyl-2-sulfanylacetic acid, is a sulfur-containing analog of mandelic acid. It has garnered significant interest in the scientific community, particularly in the field of medicinal chemistry, due to its biological activities. This technical guide provides a comprehensive overview of the chemical properties of thiomandelic acid, including its physical characteristics, reactivity, spectroscopic data, and its role as a potent inhibitor of metallo-β-lactamases.
Physicochemical Properties
Thiomandelic acid is a chiral molecule existing as (R)- and (S)-enantiomers. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2-phenyl-2-sulfanylacetic acid | [1] |
| Synonyms | 2-Mercapto-2-phenylacetic acid, α-mercaptophenylacetic acid | [1] |
| CAS Number | 4695-09-4 | [1][2] |
| Molecular Formula | C₈H₈O₂S | [1] |
| Molecular Weight | 168.21 g/mol | [1] |
| Solubility | DMSO: 250 mg/mL (1486.24 mM) | [2] |
Reactivity and Biological Significance
The chemical reactivity of thiomandelic acid is largely dictated by its three functional groups: the carboxylic acid, the thiol (sulfhydryl), and the phenyl group. The thiol group is susceptible to oxidation, which can lead to the formation of a disulfide dimer. The carboxylic acid moiety can undergo typical reactions such as esterification and amide bond formation.
The most notable biological activity of thiomandelic acid is its function as a broad-spectrum inhibitor of zinc-dependent β-lactamases, also known as metallo-β-lactamases (MBLs).[2][3] These enzymes are a significant contributor to antibiotic resistance in bacteria.
Structure-Activity Relationship as a Metallo-β-Lactamase Inhibitor
The inhibitory activity of thiomandelic acid against MBLs is critically dependent on its chemical structure.[3] The key features for its inhibitory action are:
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Thiol Group: The sulfhydryl group is essential for its inhibitory activity. It is believed to chelate the one or two zinc ions present in the active site of the MBLs.[3]
-
Carboxylate Group: The presence of the carboxylic acid group enhances the potency of inhibition.[3]
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Stereochemistry: The (R)-enantiomer of thiomandelic acid is a significantly more potent inhibitor of MBLs from Bacillus cereus than the (S)-enantiomer, with Kᵢ values of 0.09 µM and 1.28 µM, respectively.[3]
Structure-activity relationship of thiomandelic acid as an MBL inhibitor.
Spectroscopic Properties
¹H NMR Spectroscopy
In the ¹H NMR spectrum of thiomandelic acid, one would expect to see:
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A multiplet in the aromatic region (δ 7.2-7.5 ppm) corresponding to the protons of the phenyl group.
-
A singlet for the methine proton (α-proton) adjacent to the phenyl, thiol, and carboxylic acid groups. This peak would likely be downfield due to the deshielding effects of the adjacent functional groups.
-
A broad singlet for the carboxylic acid proton, typically in the region of δ 10-13 ppm.
-
A singlet for the thiol proton. The chemical shift of this proton can vary depending on the solvent and concentration.
For comparison, the ¹H NMR spectrum of mandelic acid shows a multiplet for the aromatic protons and a singlet for the methine proton.[4]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of thiomandelic acid is expected to show:
-
A peak for the carbonyl carbon of the carboxylic acid around 170-180 ppm.
-
Signals for the aromatic carbons between 125-140 ppm.
-
A signal for the methine carbon (α-carbon).
Infrared (IR) Spectroscopy
The IR spectrum of thiomandelic acid should exhibit characteristic absorption bands for its functional groups:
-
A broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.
-
A C=O stretch from the carboxylic acid, expected around 1700 cm⁻¹.
-
A weak S-H stretch from the thiol group, typically appearing around 2550-2600 cm⁻¹. This peak is often weak and can be difficult to identify.
-
C-H stretching and bending vibrations for the aromatic ring.
The IR spectrum of mandelic acid shows a broad O-H stretch and a strong C=O stretch.[5]
Mass Spectrometry
In mass spectrometry, thiomandelic acid would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the loss of the carboxylic acid group and cleavage of the C-S bond.
Experimental Protocols
Synthesis of Thiomandelic Acid
A common synthetic route to thiomandelic acid involves the nucleophilic substitution of a leaving group at the α-position of a mandelic acid derivative with a sulfur nucleophile. A plausible experimental protocol is outlined below.
A plausible synthetic route for thiomandelic acid.
General Procedure:
-
Esterification of Mandelic Acid: Mandelic acid is first converted to its corresponding ester (e.g., ethyl mandelate) by refluxing with an excess of the alcohol (e.g., ethanol) in the presence of a catalytic amount of strong acid (e.g., sulfuric acid).
-
Halogenation of the α-Hydroxyl Group: The hydroxyl group of the mandelate ester is then replaced with a halogen, typically bromine, using a reagent like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) followed by bromination. This yields an α-halo ester intermediate.
-
Nucleophilic Substitution with a Thiol Precursor: The α-bromo ester is reacted with a sulfur nucleophile, such as potassium thioacetate, in a suitable solvent (e.g., acetone or DMF). This results in the formation of an α-thioacetyl ester.
-
Hydrolysis: The final step is the hydrolysis of both the ester and the thioacetate groups under acidic or basic conditions. For instance, heating with aqueous hydrochloric acid will yield thiomandelic acid.
-
Purification: The crude thiomandelic acid can be purified by recrystallization from an appropriate solvent system.
Analytical Methodology: High-Performance Liquid Chromatography (HPLC)
The purity of synthesized thiomandelic acid and the separation of its enantiomers can be achieved using chiral HPLC.
-
Stationary Phase: A chiral stationary phase, such as one based on a cyclodextrin or a chiral polymer, is required for enantiomeric separation.
-
Mobile Phase: A typical mobile phase would consist of a mixture of a nonpolar organic solvent (e.g., hexane or heptane) and a more polar alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic or basic modifier to improve peak shape.
-
Detection: Detection is typically performed using a UV detector, monitoring at a wavelength where the phenyl group of thiomandelic acid absorbs (around 254 nm).
Thiomandelic acid is a molecule of significant interest due to its potent inhibitory activity against metallo-β-lactamases, making it a valuable lead compound in the development of new strategies to combat antibiotic resistance. A thorough understanding of its chemical properties, including its synthesis, reactivity, and spectroscopic characteristics, is crucial for researchers in the fields of medicinal chemistry and drug development. Further studies to fully elucidate its spectroscopic properties and to optimize its synthesis are warranted.
References
- 1. Thiomandelic acid | C8H8O2S | CID 10464709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Thiomandelic acid, a broad spectrum inhibitor of zinc beta-lactamases: kinetic and spectroscopic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mandelic acid(611-71-2) 1H NMR spectrum [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
